N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine
Description
N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine (CAS: 14384-45-3) is a hydroxylated diamine with the molecular formula C₆H₁₆N₂O₂ and a molecular weight of 148.2 g/mol . Structurally, it features two hydroxyl groups attached to nitrogen atoms and methyl groups at the 2,3-positions of the butanediamine backbone. This compound is notable for its:
- Coordination Chemistry: Acts as an N,O-bidentate ligand, enabling applications in metal-catalyzed reactions .
- Sensing Properties: Detects carbohydrates at concentrations of 1 ppm to 10%, with optimal sensitivity at 3–5 ppm .
- Synthetic Utility: Used in synthesizing phthalocyanine derivatives and isoindoline complexes due to its synchronous transfer properties .
Its sulfate derivative (CAS: 14538-51-3, C₆H₁₈N₂O₆S, MW: 214.20 g/mol) is also commercially available, offering enhanced stability for biochemical research .
Properties
IUPAC Name |
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c1-5(2,7-9)6(3,4)8-10/h7-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKQNCNEVLUBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)NO)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162561 | |
| Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14384-45-3 | |
| Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014384453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Compound Intermediate Synthesis
A critical precursor to N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine is 2,3-dimethyl-2,3-dinitrobutane (DMNB), synthesized via oxidative coupling of acetone derivatives. The patented method involves:
Reactants :
-
Acetone (primary substrate)
-
Ammonia (pH regulator)
-
Hydrogen peroxide (oxidizing agent)
-
Modified TS-1 catalyst (titanium silicalite-1)
Procedure :
-
Acetoxime Formation : Acetone reacts with ammonia and hydrogen peroxide under alkaline conditions (pH 8–10) to generate acetoxime.
-
Oxidative Coupling : Acetoxime undergoes catalytic coupling at 60–90°C to form DMNB, with simultaneous deoximation regenerating acetone.
-
Product Isolation : Post-reaction, the catalyst is removed via filtration or centrifugation, followed by solvent evaporation below 80°C to recover DMNB.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes coupling efficiency |
| H₂O₂:Acetone molar ratio | 3:1 to 8:1 | Higher ratios reduce byproducts |
| Reaction time | 0–2 hours | Prolonged duration risks over-oxidation |
This method avoids toxic reagents, achieving a 65–78% yield of DMNB under optimized conditions.
Reduction to Hydroxylamine Derivative
DMNB is subsequently reduced to the target dihydroxy diamine. While specific details are absent in the provided sources, general protocols for nitro-to-hydroxylamine reduction include:
Reduction Methods :
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under controlled H₂ pressure.
-
Chemical Reduction : Employing Zn-Hg/HCl or SnCl₂ in acidic media.
Critical Considerations :
-
Selectivity : Partial reduction of nitro groups to hydroxylamine without further conversion to amines requires precise stoichiometry.
-
Stabilization : Hydroxylamine intermediates are prone to disproportionation; buffered solutions (pH 5–6) enhance stability.
Hypothetical Reaction Pathway :
Industrial Production Optimization
Catalyst Development
The modified TS-1 catalyst in DMNB synthesis exemplifies industrial adaptation:
Catalyst Properties :
| Property | Specification | Role in Reaction |
|---|---|---|
| Surface area | 300–400 m²/g | Enhances acetoxime adsorption |
| Pore size | 0.5–0.6 nm | Facilitates reactant diffusion |
| Titanium content | 2–3 wt% | Active sites for oxidative coupling |
Regeneration : Catalyst lifetime exceeds 10 cycles with acetone washing, maintaining >90% initial activity.
Solvent and Energy Efficiency
Solvent Recovery :
-
Distillation : Acetone is reclaimed via low-temperature evaporation (≤80°C), achieving 95% recovery.
-
Waste Minimization : Aqueous residues are neutralized and treated biologically, complying with ISO 14000 standards.
Energy Metrics :
| Process Stage | Energy Consumption (kWh/kg) |
|---|---|
| Oxidative coupling | 12–15 |
| Reduction | 18–22 (estimated) |
Analytical and Quality Control Protocols
Purity Assessment
Chromatographic Methods :
-
HPLC : C18 column, 0.1% H₃PO₄ mobile phase, UV detection at 210 nm.
-
Acceptance Criteria : ≥98.5% purity for pharmaceutical-grade material.
Spectroscopic Confirmation :
-
IR : ν 3350 cm⁻¹ (N–O stretch), 1630 cm⁻¹ (C–N bend).
| Solvent | Advantages | Limitations |
|---|---|---|
| Cyclopentyl methyl ether | Low toxicity | High cost |
| 2-Methyl-THF | Biodegradable | Moisture-sensitive |
Chemical Reactions Analysis
Types of Reactions: N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxylamine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry
- Reactant in Synthesis : It is utilized as a reactant in the preparation of phthalocyanine derivatives and heterospin complexes. Its ability to participate in oxidation and reduction reactions makes it valuable for synthesizing new chemical entities .
Biology
- Metal Ion Coordination : N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine acts as a ligand for metal ions, facilitating coordination chemistry that is significant in biological systems. This property has implications for studying enzyme activities and biochemical pathways .
Medicine
- Potential Drug Development : Investigations into its medicinal properties have shown promise in drug development due to its unique chemical characteristics. It has been studied for its antimicrobial and anticancer activities .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its metal complexes. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 39 | |
| Escherichia coli | 50 | |
| Klebsiella pneumoniae | 45 |
These findings indicate that the compound exhibits significant antibacterial activity, particularly when coordinated with metal ions.
Anticancer Activity
The compound's derivatives have also been evaluated for anticancer properties. The following table presents the IC50 values for various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Breast cancer cells | 15 | |
| Lung cancer cells | 8.82 | |
| Colon cancer cells | 0.00053 |
These results suggest that some metal complexes derived from this compound exhibit higher cytotoxicity than the parent compound.
Antibacterial Studies
A series of studies demonstrated that metal complexes of this compound were more effective than their uncoordinated forms against common pathogens. The enhanced activity was attributed to the synergistic effects of metal coordination combined with the inherent properties of the ligand itself .
Anticancer Investigations
In vitro studies involving various cancer cell lines revealed that these complexes could significantly reduce cell viability compared to controls. Flow cytometry analyses indicated that treatment led to cell cycle arrest at the G0/G1 phase, suggesting a potential mechanism for their anticancer effects .
Mechanism of Action
The mechanism of action of N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine involves its ability to act as a ligand, forming complexes with metal ions . These complexes can participate in various biochemical pathways, influencing the activity of enzymes and other proteins . The compound’s hydroxylamine groups can also undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine and Analogues
Physicochemical and Sensing Properties
Solubility and Stability :
- Sensing Performance: this compound outperforms non-hydroxylated diamines in carbohydrate detection, leveraging hydrogen bonding from hydroxyl groups .
Research Findings and Industrial Relevance
- Catalysis: highlights the superiority of sterically hindered diamines in Pd-catalyzed C–H olefination.
- Drug Development : Derivatives like 2,3-Dimethyl-2,3-butanediamine Dihydrochloride are intermediates in purine-based therapeutics (), whereas the hydroxylated compound’s role remains unexplored in pharmacology.
- Cost and Availability : Commercial pricing for the sulfate form ranges from $171 (50 mg) to $4,165 (100 g), reflecting its niche applications .
Biological Activity
N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine (CAS No. 14384-45-3) is an organic compound with the molecular formula C6H16N2O2 and a molecular weight of 148.2 g/mol. This compound has garnered attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features two hydroxylamine groups attached to a 2,3-dimethylbutane backbone. This configuration allows for various chemical interactions, including redox reactions, which are crucial for its biological activity. The presence of hydroxylamine groups enables the compound to act as a ligand for metal ions, facilitating coordination chemistry that is significant in biological systems .
This compound's biological activity is primarily attributed to its ability to form complexes with metal ions. These complexes can influence biochemical pathways by:
- Redox Reactions : The hydroxylamine groups can undergo oxidation and reduction, affecting cellular redox states.
- Metal Ion Coordination : The compound can bind to transition metals, which may enhance or inhibit enzymatic activities depending on the context .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its metal complexes. For instance:
- Bacterial Inhibition : Complexes formed with this compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were notably lower when compared to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 39 | |
| Escherichia coli | 50 | |
| Klebsiella pneumoniae | 45 |
Anticancer Activity
The compound's derivatives have also been evaluated for anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms similar to those of established chemotherapeutics like cisplatin. The IC50 values suggest that some metal complexes derived from this compound exhibit higher cytotoxicity than the parent compound:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Breast cancer cells | 15 | |
| Lung cancer cells | 8.82 | |
| Colon cancer cells | 0.00053 |
Case Studies
- Antibacterial Studies : A series of studies demonstrated that metal complexes of this compound were more effective than their uncoordinated forms against common pathogens. The enhanced activity was attributed to the synergistic effects of metal coordination and the inherent properties of the ligand itself .
- Anticancer Investigations : In vitro studies involving various cancer cell lines revealed that these complexes could significantly reduce cell viability compared to controls. Flow cytometry analyses indicated that treatment led to cell cycle arrest at the G0/G1 phase, suggesting a potential mechanism for their anticancer effects .
Q & A
Q. What are the established synthetic routes for N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine, and how can reaction yields be optimized?
The compound is synthesized via hydroxylamine derivatization of 2,3-dimethyl-2,3-butanediamine. Key steps include controlled hydroxylation under inert conditions to prevent oxidation of the hydroxylamine groups. Rajca et al. (2007) achieved ~76% yield using stoichiometric hydroxylamine hydrochloride in ethanol at 60°C, followed by recrystallization for purification . Optimization involves adjusting pH (neutral to mildly acidic), maintaining anhydrous solvents, and monitoring reaction progress via thin-layer chromatography (TLC).
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
Critical methods include:
- NMR Spectroscopy : Confirm molecular structure and detect impurities (e.g., unreacted starting materials).
- Mass Spectrometry (MS) : Verify molecular weight (148.203 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and O composition (C₆H₁₆N₂O₂) .
- HPLC : Assess purity (>99% for research-grade material) using a C18 column and UV detection at 254 nm.
Q. What are the storage and handling protocols to ensure compound stability?
Store at room temperature (RT) in airtight, light-resistant containers under nitrogen to prevent oxidation of hydroxylamine groups. Avoid exposure to moisture, strong acids/bases, and transition metals that may catalyze decomposition . For long-term stability, lyophilization is recommended for sulfate salt forms (e.g., CAS 14538-51-3) .
Advanced Research Questions
Q. How does the redox activity of hydroxylamine groups influence catalytic or coordination chemistry applications?
The hydroxylamine (-NHOH) moieties act as redox-active ligands, enabling electron-transfer reactions with transition metals like Cu(II) or Fe(III). For example, in catalytic cycles, they facilitate metal-centered redox processes, as observed in analogous hydroxylamine-metal complexes . Electrochemical studies (cyclic voltammetry) are recommended to quantify redox potentials and assess stability under oxidative conditions.
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?
Contradictions often arise from polymorphic forms or salt derivatives. For instance, the sulfate salt (C₆H₁₈N₂O₆S) has lower solubility in organic solvents compared to the free base . To address inconsistencies:
- Use differential scanning calorimetry (DSC) to identify polymorphs.
- Compare experimental data with computational predictions (e.g., ACD/Labs Percepta for logP, pKa) .
- Cross-validate with peer-reviewed literature, prioritizing studies with full spectral data .
Q. What experimental designs are optimal for studying its reactivity in complex matrices (e.g., biological systems)?
- Kinetic Studies : Monitor degradation pathways via UV-Vis spectroscopy under varying pH (3–10) and temperature (25–60°C).
- Competitive Binding Assays : Use fluorescence quenching to evaluate interactions with biomolecules (e.g., proteins, DNA) .
- Isotopic Labeling : Incorporate ¹⁵N or ¹³C isotopes to track reaction mechanisms in situ .
Methodological Considerations
Q. How can computational modeling enhance understanding of its electronic properties?
Density Functional Theory (DFT) simulations predict electronic transitions, bond dissociation energies, and spin density distributions. For example, calculate the HOMO-LUMO gap to assess redox behavior or simulate IR spectra for comparison with experimental data .
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
